molecular formula C19H14F3N3O B11498504 N-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide

N-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide

Cat. No.: B11498504
M. Wt: 357.3 g/mol
InChI Key: BIGLIBVWSTZOMY-UHFFFAOYSA-N
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Description

N-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide is an organic compound belonging to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide typically involves the reaction of 3-(trifluoromethyl)aniline with 2-chloronicotinic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

    4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-methylpyridine-2-carboxamide: Known for its use in cancer therapy.

    N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide: Used in the development of advanced materials.

Uniqueness

N-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide is unique due to its specific trifluoromethyl and pyridine moieties, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C19H14F3N3O

Molecular Weight

357.3 g/mol

IUPAC Name

N-phenyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide

InChI

InChI=1S/C19H14F3N3O/c20-19(21,22)13-6-4-9-15(12-13)24-17-16(10-5-11-23-17)18(26)25-14-7-2-1-3-8-14/h1-12H,(H,23,24)(H,25,26)

InChI Key

BIGLIBVWSTZOMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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